2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Lipophilicity logP Physicochemical Property

2,3-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897612-07-6) is a synthetic small molecule belonging to the phenylpiperazine sulfonamide benzamide class. It features a 2,3-dimethoxybenzamide core linked via a sulfonylethyl chain to a 4-phenylpiperazine moiety.

Molecular Formula C21H27N3O5S
Molecular Weight 433.52
CAS No. 897612-07-6
Cat. No. B2473697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
CAS897612-07-6
Molecular FormulaC21H27N3O5S
Molecular Weight433.52
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C21H27N3O5S/c1-28-19-10-6-9-18(20(19)29-2)21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3,(H,22,25)
InChIKeyVFGLRFKMYFAOIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide: 2,3-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897612-07-6) as a Differentiated Chemical Probe


2,3-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897612-07-6) is a synthetic small molecule belonging to the phenylpiperazine sulfonamide benzamide class. It features a 2,3-dimethoxybenzamide core linked via a sulfonylethyl chain to a 4-phenylpiperazine moiety . This compound serves as a key intermediate or screening candidate in medicinal chemistry programs targeting neurological and oncological pathways. However, as of the current knowledge cut-off, no quantitative biological activity data (e.g., IC50, Ki) for this specific compound has been published in primary peer-reviewed literature or authoritative public databases like ChEMBL or PubChem BioAssay.

SAR chemical space Unique 2,3-dimethoxy motif enables exploration of an otherwise untested substitution pattern in the phenylpiperazine sulfonamide benzamide series.
Unbiased screening No public bioactivity data exists, making the compound a blank-slate candidate for phenotypic screens and novel target-fishing studies.
Physicochemical benchmark A defined lipophilicity shift vs. closest analogs supports ADME prediction model validation and chromatographic calibration.

Why In-Class Analogs Are Not Interchangeable with 2,3-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide


The 2,3-dimethoxy substitution pattern on the benzamide ring is the sole structural differentiator among otherwise identical analogs (e.g., 2-methoxy, 2-methyl, or unsubstituted variants) . In related phenylpiperazine pharmacophores, even minor changes to the aryl substitution pattern have been shown to drastically alter target binding affinity, selectivity, and physicochemical properties [1]. Therefore, substituting this compound with a close analog without verifying its specific biological profile risks invalidating experimental results, as the 2,3-dimethoxy motif could uniquely influence interactions with targets like acetylcholinesterase (AChE) or IGF-1R kinase, for which this scaffold class has been optimized [2]. The absence of published data for this specific compound should be a critical factor in procurement planning, as it may require in-house validation.

Substitution pattern mismatch

Mono‑substituted or unsubstituted benzamide analogs lack the vicinal 2,3‑dimethoxy arrangement. This motif may uniquely engage targets such as AChE or IGF‑1R through dual hydrogen‑bonding and hydrophobic contacts, so removal or alteration could shift selectivity and potency.

Lipophilicity‑driven CNS profile

Analogs with altered aryl substitution show lower calculated logP. The reported lipophilicity difference can influence blood‑brain barrier penetration and non‑specific binding, meaning direct replacement without characterization may confound CNS‑targeted studies.

Unvalidated bioactivity

No target‑engagement or cellular activity data are publicly available for this specific compound. Substituting with a characterized analog risks importing off‑target profiles that do not reflect the behavior of the 2,3‑dimethoxy variant; in‑house profiling is essential.

Quantitative Evidence Guide: Verifiable Differentiators for CAS 897612-07-6 vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity Shift from 4-Fluorophenyl Analog

The target compound's increased lipophilicity, driven by its 2,3-dimethoxy substitution, is a key differentiator from a closely related 4-fluorophenylpiperazine analog. This property is critical for blood-brain barrier penetration and non-specific binding profiles in CNS research programs. The target compound has a calculated logP of 2.46 (ChemDraw) compared to a lower logP of 1.95 for the analog N-{2-[4-(4-fluorophenyl)piperazine-1-sulfonyl]ethyl}-2,3-dimethoxybenzamide .

Lipophilicity shift
Reported
cLogP 2.46 vs 1.95 (Δ +0.51)
ChemDraw Professional 16.0
Reported higher lipophilicity may support CNS penetration potential in the series.
Calculated value; experimental logP is unavailable. Cross‑study comparability is implied.
Lipophilicity logP Physicochemical Property CNS Drug Design

Structural Uniqueness: The 2,3-Dimethoxy Motif vs. Mono-Substituted Analogs

This compound is the sole member of its immediate analog series to bear a vicinal dimethoxy substitution pattern on the benzamide ring. All other commercially available analogs are mono-substituted or unsubstituted (e.g., 2-methoxy, 2-methyl, 2-chloro) . While quantitative potency data for this compound is not publicly available, molecular docking studies on structurally related 1-arylsulfonyl-4-phenylpiperazine derivatives indicate that the 2,3-dimethoxy pattern could engage the peripheral anionic site of acetylcholinesterase (AChE) through both hydrogen-bonding and hydrophobic interactions, a mode distinct from mono-substituted analogs which might only utilize one interaction type [1].

Structural uniqueness
Class‑level inference
2,3‑dimethoxy vs. mono‑substituted benzamide analogs
Molecular docking models (1‑arylsulfonyl‑4‑phenylpiperazine class)
Qualitative difference in potential AChE peripheral‑site interactions.
Interaction hypothesis requires experimental validation; inferred from class‑level SAR.
Structure-Activity Relationship (SAR) Acetylcholinesterase Molecular Docking Benzamide

Lack of Published Bioactivity Data as an Opportunity for Novel Target Discovery

A key differentiator is the compound's status as a 'dark' molecule within a well-explored chemotype. While close analogs like the IGF-1R inhibitor series (e.g., compound 3b, IC50 = 0.024 µM against MCF-7 cells) show potent anti-proliferative activity, no target engagement or cellular assay data exists for this compound in the public domain [1]. This represents a strategic procurement advantage for researchers pioneering novel target identification (e.g., alpha-synuclein aggregation, carbonic anhydrase isoforms) or conducting unbiased phenotypic screens, as the compound is free of the biases associated with well-characterized tool compounds.

Bioactivity data status
Data to verify
No public target‑engagement data
PubMed, ChEMBL, PubChem, BindingDB
Absence of prior characterization supports novel‑target discovery and unbiased phenotypic screening.
Close analog IGF‑1R inhibitor IC₅₀ 0.024 µM (MCF‑7) shown for context; target compound uncharacterized.
Chemical Probe Phenotypic Screening Novel Target Discovery IGF-1R

Defined Application Scenarios for 2,3-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide


SAR Studies Targeting CNS Penetrant AChE or IGF-1R Ligands

The compound's unique 2,3-dimethoxy motif and higher calculated logP make it a rational choice for structure-activity relationship (SAR) studies aimed at optimizing CNS drug candidates. It can serve as a critical data point when assessing the impact of vicinal alkoxy substitution on potency, selectivity, and blood-brain barrier permeability within a series of phenylpiperazine sulfonamide benzamides [1].

Unbiased Phenotypic Screening and Novel Target Fishing

Given the absence of published target engagement data, this compound is ideally suited for unbiased phenotypic screening campaigns in cells or model organisms. Its procurement supports novel target deconvolution studies, where its activity profile can be compared against well-characterized analogs to identify new mechanisms of action, particularly in oncology or neurodegeneration [1].

Chemical Probe Development for Neglected Pharmacological Targets

The phenylpiperazine scaffold has known affinity for various CNS targets (e.g., serotonin, dopamine receptors) and enzymes (e.g., carbonic anhydrase). The distinct 2,3-dimethoxybenzamide decoration can be leveraged to explore selectivity against these off-targets, potentially leading to a first-in-class chemical probe for an under-studied receptor or enzyme subtype [2].

Procurement for Physicochemical Reference Standards

The defined shift in cLogP (+0.51) compared to the 4-fluorophenyl analog provides a physicochemical benchmark. The compound can be procured specifically to validate in silico ADME prediction models or to calibrate chromatographic methods for lipophilicity determination (e.g., CHI IAM) within a series, serving as a negative or positive control for permeability assays .

Application
Selection property
Validation focus
SAR studies for CNS‑penetrant AChE or IGF‑1R ligands
2,3‑dimethoxy scaffold with a defined lipophilicity shift
Target engagement and blood‑brain barrier permeability assays
Unbiased phenotypic screening and novel target fishing
Data‑free chemical probe
Novel target deconvolution and activity profiling against characterized analogs
Chemical probe development for neglected targets
Scaffold selectivity potential derived from the phenylpiperazine core
Off‑target selectivity profiling across CNS receptors and enzyme isoforms
Physicochemical reference standard
Lipophilicity benchmark shift against fluorophenyl analog
In silico ADME model validation and chromatographic lipophilicity calibration
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